Triple‑Kinase Biochemical Potency: PTK‑IN‑6a vs. Single‑Target Comparators
PTK‑IN‑6a achieves sub‑10 nM IC₅₀ values against EGFR, BTK, and JAK3 in parallel biochemical assays, a balanced poly‑pharmacology profile not shared by the single‑target inhibitors gefitinib (EGFR IC₅₀ ~33 nM; BTK >1 μM), ibrutinib (BTK IC₅₀ ~0.5 nM; EGFR >1 μM), or tofacitinib (JAK3 IC₅₀ ~1 nM; EGFR, BTK >1 μM) . The congruent low‑nanomolar engagement of all three targets by PTK‑IN‑6a provides a unique pharmacological fingerprint for probing interconnected kinase networks.
| Evidence Dimension | Biochemical IC₅₀ (nM) against EGFR, BTK, JAK3 |
|---|---|
| Target Compound Data | EGFR <10 nM; BTK <10 nM; JAK3 <10 nM |
| Comparator Or Baseline | Gefitinib: EGFR ~33 nM, BTK >1000 nM, JAK3 >1000 nM; Ibrutinib: EGFR >1000 nM, BTK ~0.5 nM, JAK3 >1000 nM; Tofacitinib: EGFR >1000 nM, BTK >1000 nM, JAK3 ~1 nM |
| Quantified Difference | PTK‑IN‑6a retains <10 nM potency on all three targets; comparators lose ≥2–4 orders of magnitude on at least two targets |
| Conditions | Recombinant kinase biochemical assays (vendor‑reported IC₅₀ values) |
Why This Matters
This multi‑target profile allows a single compound to simultaneously block EGFR, BTK, and JAK3 signalling, reducing the need for multiple inhibitors and simplifying experimental designs in complex disease models.
